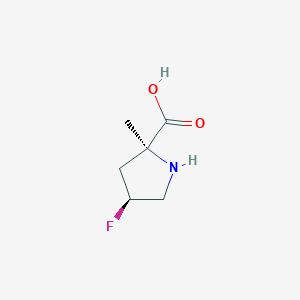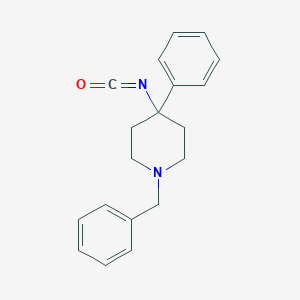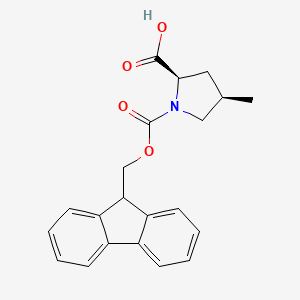![molecular formula C9H13Cl2N3 B13509742 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride](/img/structure/B13509742.png)
1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride is a compound belonging to the class of pyrrolopyridine derivatives. These compounds are known for their diverse biological activities and are often explored for their potential therapeutic applications, particularly in oncology and other medical fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride typically involves multiple steps. One common method starts with the preparation of the pyrrolopyridine core, followed by functionalization to introduce the methyl and methanamine groups. The final step involves the formation of the dihydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound are designed to optimize yield and purity while minimizing costs and environmental impact. These methods often involve large-scale reactions under controlled conditions, using automated systems to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution could introduce different functional groups to the pyrrolopyridine core.
Scientific Research Applications
1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: It is studied for its interactions with various biological targets, including enzymes and receptors.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride involves its interaction with specific molecular targets, such as receptor tyrosine kinases. By inhibiting these kinases, the compound can disrupt signaling pathways that are essential for cell proliferation and survival, making it a potential candidate for cancer therapy .
Comparison with Similar Compounds
Similar Compounds
1H-pyrrolo[2,3-b]pyridine derivatives: These compounds share a similar core structure and are also studied for their biological activities.
1-methyl-1H-pyrrolo[2,3-c]pyridine: This compound is structurally similar and has been explored for its potential as a kinase inhibitor.
Uniqueness
1-{1-methyl-1H-pyrrolo[3,2-c]pyridin-2-yl}methanamine dihydrochloride is unique due to its specific functional groups and the resulting biological activities. Its ability to inhibit multiple receptor tyrosine kinases makes it a promising candidate for therapeutic applications, particularly in oncology .
Properties
Molecular Formula |
C9H13Cl2N3 |
|---|---|
Molecular Weight |
234.12 g/mol |
IUPAC Name |
(1-methylpyrrolo[3,2-c]pyridin-2-yl)methanamine;dihydrochloride |
InChI |
InChI=1S/C9H11N3.2ClH/c1-12-8(5-10)4-7-6-11-3-2-9(7)12;;/h2-4,6H,5,10H2,1H3;2*1H |
InChI Key |
VLWAIFDDVCCNKT-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C1CN)C=NC=C2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![Butanoic acid, 4-[(2-phenylethyl)amino]-, ethyl ester](/img/structure/B13509673.png)



![1-[(tert-butoxy)carbonyl]-5-chloro-1H-indazole-3-carboxylic acid](/img/structure/B13509705.png)
![(1S,2R,4S,5S)-5-Amino-2-methylbicyclo[2.2.1]heptan-2-ol](/img/structure/B13509711.png)
![[2-Methyl-5-(propan-2-yl)phenyl]hydrazine hydrochloride](/img/structure/B13509713.png)




![2-[2,5-Bis(trifluoromethyl)phenyl]ethan-1-amine hydrochloride](/img/structure/B13509733.png)

